N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as TOSO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TOSO is a small molecule that belongs to the class of oxalamides and has a molecular weight of 433.58 g/mol.
Scientific Research Applications
Novel Synthetic Methodologies
A study describes a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the utility of similar compounds in synthesizing anthranilic acid derivatives and oxalamides. This method is highlighted for its operational simplicity and high yield, suggesting applications in organic synthesis and drug development (Mamedov et al., 2016).
Antibacterial and Anticancer Agents
Research on derivatives of sulfonyl compounds has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study specifically mentions the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives and their evaluated biological activities, suggesting possible therapeutic applications of related compounds (Küçükgüzel et al., 2013).
Endothelin Antagonists for Cardiovascular Diseases
A study focused on biphenylsulfonamide derivatives as endothelin antagonists, which are critical in managing cardiovascular diseases. The research highlights the structure-activity relationships of these compounds, providing a framework for developing new therapeutics based on sulfonamide chemistry (Murugesan et al., 1998).
EP1 Receptor Antagonists for Inflammatory Diseases
The optimization of sulfonamide derivatives has been explored for their EP receptor affinities and antagonist activities, particularly targeting the EP1 receptor. This research indicates the potential of such compounds in developing treatments for diseases related to the EP1 receptor, including various inflammatory conditions (Naganawa et al., 2006).
Copper-Catalyzed Coupling Reactions
A study has demonstrated the effectiveness of a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system for Goldberg amidation, highlighting its broad substrate scope and functional group tolerance. This suggests applications in chemical synthesis, particularly in forming amide bonds efficiently (De et al., 2017).
properties
IUPAC Name |
N'-(2-methylpropyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-11(2)9-16-14(19)15(20)17-10-12-18(6-4-7-23-12)25(21,22)13-5-3-8-24-13/h3,5,8,11-12H,4,6-7,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUXLAOVUHOFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085806 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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